

structure-activity relationship (SAR) of 4-Amino-2-methylpyrimidine-5-carboxylic acid analogs

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Amino-2-methylpyrimidine-5-carboxylic acid

Cat. No.: B1267478

[Get Quote](#)

A comprehensive analysis of the structure-activity relationship (SAR) of **4-Amino-2-methylpyrimidine-5-carboxylic acid** analogs reveals crucial insights for the design of potent therapeutic agents. Variations in the substituents on the pyrimidine core significantly influence their biological activity, which spans anticancer, antimicrobial, and enzyme inhibitory effects. This guide provides a comparative overview of these analogs, supported by experimental data and methodologies, to aid researchers in drug discovery and development.

Structure-Activity Relationship Overview

The core structure of **4-Amino-2-methylpyrimidine-5-carboxylic acid** serves as a versatile scaffold. The biological activity of its analogs is primarily modulated by substitutions at the C2, C4, and C5 positions of the pyrimidine ring.

- **C2 Position:** Modifications at the 2-position with different alkyl or aryl groups can influence the molecule's lipophilicity and steric bulk, which in turn affects binding to target enzymes. For instance, replacing the methyl group with larger hydrophobic moieties can enhance binding affinity to the active sites of kinases.
- **C4-Amino Group:** The amino group at the C4 position is often essential for forming key hydrogen bond interactions with target proteins. Substitution on this amino group can modulate selectivity and potency. Derivatives with aliphatic amino groups have shown lower toxicity to normal cells compared to those with other substituents.^[1]

- **C5-Carboxylic Acid Group:** The carboxylic acid at the C5 position is a key functional group that can participate in crucial binding interactions, often acting as a hydrogen bond donor or acceptor, or coordinating with metal ions in the active site of metalloenzymes.[2] Esterification or amidation of this group can alter the compound's pharmacokinetic properties and target interactions.

Comparative Biological Activities of Analogs

The following tables summarize the biological activities of various 4-aminopyrimidine analogs from different studies.

Table 1: Anticancer Activity of Thieno[2,3-d]pyrimidine Analogs[3]

Compound	R Group at C2	Cell Line	IC50 (μM)	Selectivity Index (SI) vs. Normal Cells
2	Benzyl	MCF-7	0.013	15.8
3	Phenyl	MCF-7	-	19.3
6	4-Chlorophenyl	MDA-MB-231	-	3.54

Table 2: Cytotoxicity of 5-Hydroxymethylpyrimidine Analogs[1]

Compound	Substituent at C4	Cell Line (Cancer)	IC50 (μM)	Cell Line (Normal)	IC50 (μM)
3f	(prop-2-en-1-yl)amino	HeLa	>100	RPTEC	>100
3g	(propan-2-yl)amino	HepaRG	85.3	RPTEC	>100
3b	[(2-methylphenyl)methyl]sulfonyl	Caco-2	42.1	RPTEC	28.7

Table 3: Enzyme Inhibition by 4-Aminopyrimidine-5-cabdaldehyde Oxime Analogs[4]

Compound	Target Enzyme	IC50 (nM)
14i	c-Met/VEGFR-2	-
18a	c-Met	210
VEGFR-2		170
18b	c-Met/VEGFR-2	-

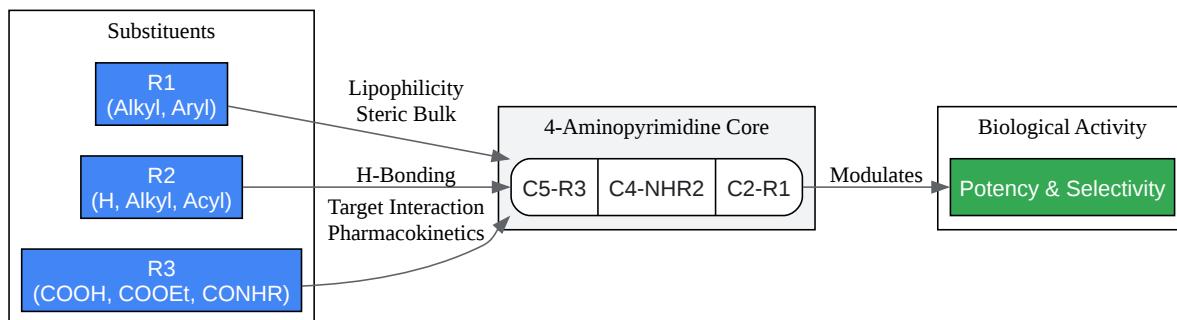
Experimental Protocols

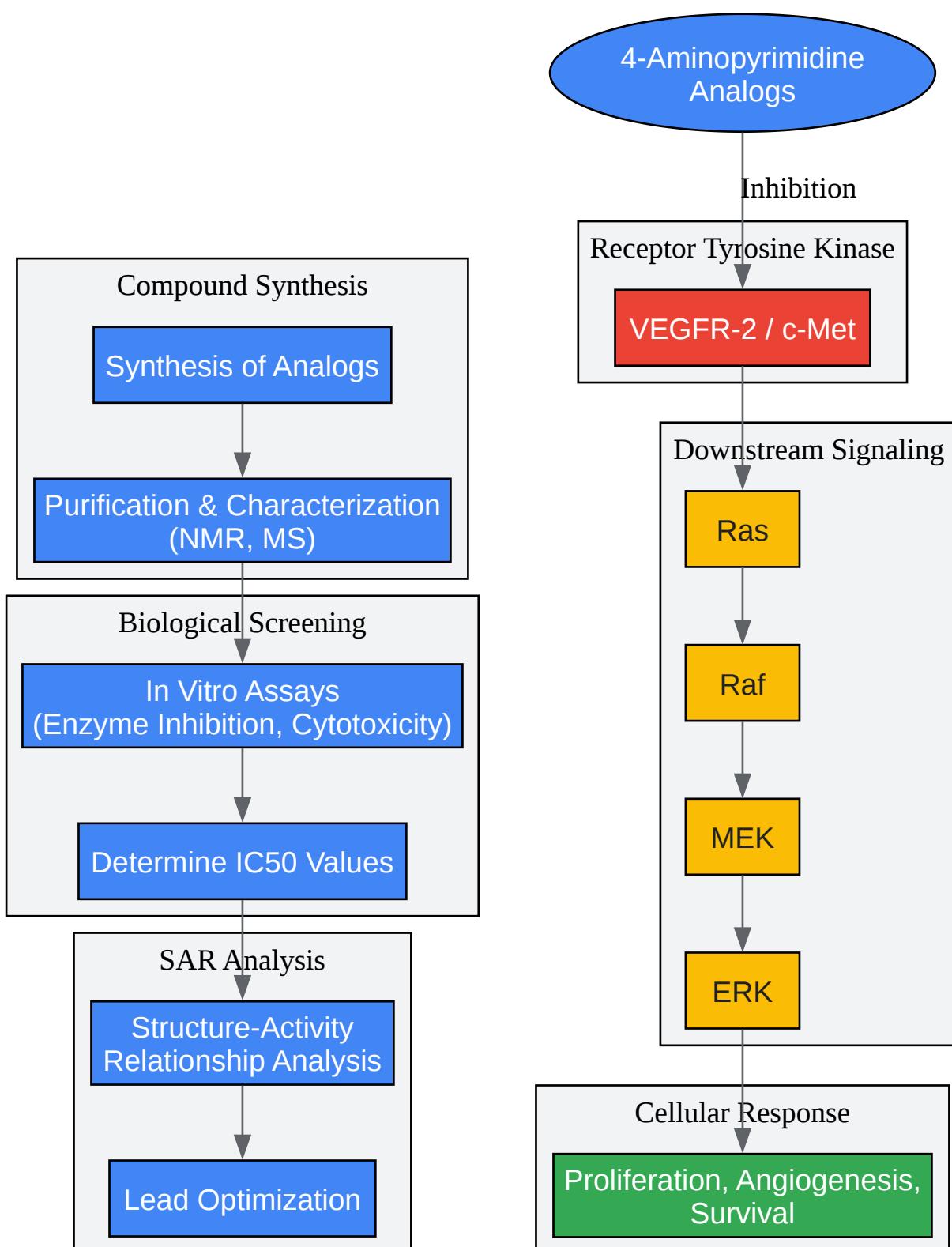
General Procedure for Synthesis of 2-Substituted 4-Amino Thieno[2,3-d]Pyrimidines[5]

To a solution of 2-amino-thiophene-3-carbonitrile (0.0094 mol) in 20 mL of dioxane, the corresponding RCN derivative (0.0094 mol) was added. Dry hydrochloric gas was passed through the reaction mixture for 6 hours with continuous stirring at room temperature. The solution was then left to stand for 12 hours, after which it was poured onto ice and neutralized with 10% (v/v) NH₄OH to a pH of approximately 8. The resulting precipitate was filtered, washed extensively with water, and dried in a vacuum dryer at 60 °C.

In Vitro Antiproliferative Activity Assay (MTT Assay)[5]

Cell lines were seeded in 96-well plates and incubated for 24 hours. The test compounds were then added at various concentrations, and the plates were incubated for another 72 hours. After incubation, MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours. The formazan crystals were dissolved in DMSO, and the absorbance was measured at 570 nm using a microplate reader. The IC₅₀ values were calculated from the dose-response curves.


Kinase Inhibition Assay[4]


The inhibitory activity of the compounds against c-Met and VEGFR-2 kinases was determined using a standard enzymatic assay. The kinases were incubated with the test compounds and the appropriate substrate in a buffer solution. The reaction was initiated by the addition of ATP.

After incubation, the amount of phosphorylated substrate was quantified using a suitable method, such as ELISA or a fluorescence-based assay. IC₅₀ values were determined by fitting the dose-response data to a sigmoidal curve.

Visualizing Relationships and Processes

To better understand the structure-activity relationships and the experimental processes, the following diagrams are provided.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [mdpi.com](https://www.mdpi.com) [mdpi.com]
- 2. Antibacterial activity of 2-amino-4-hydroxypyrimidine-5-carboxylates and binding to *Burkholderia pseudomallei* 2-C-methyl-D-erythritol-2,4-cyclodiphosphate synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of 4-aminopyrimidine-5-cabdaldehyde oximes as dual inhibitors of c-Met and VEGFR-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [structure-activity relationship (SAR) of 4-Amino-2-methylpyrimidine-5-carboxylic acid analogs]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1267478#structure-activity-relationship-sar-of-4-amino-2-methylpyrimidine-5-carboxylic-acid-analogs>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com